2-Chloro-4,5-dimethylpyrimidine
Overview
Description
2-Chloro-4,5-dimethylpyrimidine is a chemical compound with the CAS Number: 34916-68-2. It has a molecular weight of 142.59 and its IUPAC name is 2-chloro-4,5-dimethylpyrimidine .
Synthesis Analysis
The synthesis of 2-Chloro-4,5-dimethylpyrimidine can be achieved through the reaction of 2,4-Dichloro-5-methylpyrimidine with different reagents under various conditions .Molecular Structure Analysis
The molecular structure of 2-Chloro-4,5-dimethylpyrimidine consists of a pyrimidine ring which is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .Chemical Reactions Analysis
2-Chloro-4,5-dimethylpyrimidine can react with different compounds under certain conditions. For instance, it can react with piperidine to produce 2-chloro-5-methyl-4-piperidin-1-yl-pyrimidine .Physical And Chemical Properties Analysis
2-Chloro-4,5-dimethylpyrimidine is a powder at room temperature. It has a melting point of 22-25°C. Its molecular formula is C6H7ClN2 and it has a predicted density of 1.184±0.06 g/cm3 .Scientific Research Applications
2-Chloro-4,5-dimethylpyrimidine: A Comprehensive Analysis: 2-Chloro-4,5-dimethylpyrimidine is a versatile chemical compound with several applications in scientific research. Below is a detailed analysis of its unique applications across different fields:
Synthesis of 2-Anilinopyrimidines
This compound serves as a precursor in the synthesis of 2-anilinopyrimidines, which are obtained through aromatic nucleophilic substitution with differently substituted anilines under microwave conditions. These derivatives have significant implications in medicinal chemistry due to their potential biological activities .
Safety and Hazards
The safety information for 2-Chloro-4,5-dimethylpyrimidine includes several hazard statements such as H302, H315, H319, H335 indicating that it is harmful if swallowed and can cause skin and eye irritation. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Future Directions
The future directions of 2-Chloro-4,5-dimethylpyrimidine research could involve its potential bioactivity. For instance, 2-anilinopyrimidines, which can be synthesized from 2-Chloro-4,5-dimethylpyrimidine, have shown potential as fungicides, pesticides, and kinase inhibitors with antiproliferative activity against cancer cell lines .
Mechanism of Action
Target of Action
2-Chloro-4,5-dimethylpyrimidine is primarily used as a chemical intermediate in the synthesis of 2-anilinopyrimidines . The primary targets of this compound are aniline derivatives, which undergo aromatic nucleophilic substitution with 2-chloro-4,6-dimethylpyrimidine .
Mode of Action
The compound interacts with its targets through a process known as aromatic nucleophilic substitution . This reaction involves the replacement of a chlorine atom in the 2-chloro-4,6-dimethylpyrimidine molecule by an aniline derivative . The substituents on the aniline derivatives have a significant impact on the course and efficiency of the reaction .
Biochemical Pathways
The biochemical pathways affected by 2-chloro-4,5-dimethylpyrimidine are primarily related to the synthesis of 2-anilinopyrimidines . These compounds have been evaluated as kinase inhibitors and have shown antiproliferative activity against cancer cell lines . They also play a role in the generation of supramolecular networks for molecular recognition .
Pharmacokinetics
The compound’s molecular weight (14259 g/mol) and physical properties (melting point: 22-25°C, storage temp: RT) suggest that it may have good bioavailability .
Result of Action
The primary result of the action of 2-chloro-4,5-dimethylpyrimidine is the synthesis of 2-anilinopyrimidines . These compounds have potential bioactivity, including antiproliferative activity against cancer cell lines .
Action Environment
The action of 2-chloro-4,5-dimethylpyrimidine can be influenced by environmental factors such as temperature and pH. For instance, the reaction of 2-chloro-4,6-dimethylpyrimidine with aniline derivatives has been shown to be more efficient under microwave conditions compared to conventional heating . This suggests that the compound’s action, efficacy, and stability may be influenced by the specific conditions under which the reaction takes place .
properties
IUPAC Name |
2-chloro-4,5-dimethylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2/c1-4-3-8-6(7)9-5(4)2/h3H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBQFXQNGQUPVER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50503314 | |
Record name | 2-Chloro-4,5-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,5-dimethylpyrimidine | |
CAS RN |
34916-68-2 | |
Record name | 2-Chloro-4,5-dimethylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50503314 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,5-dimethylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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